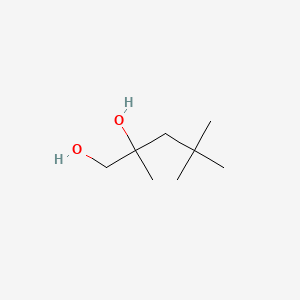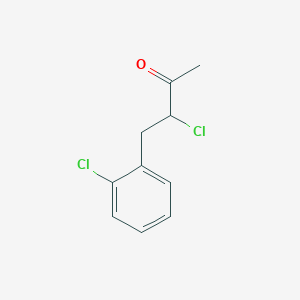![molecular formula C22H34 B11962961 1-[2-(1-Adamantyl)ethyl]adamantane](/img/structure/B11962961.png)
1-[2-(1-Adamantyl)ethyl]adamantane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(1-Adamantyl)ethyl]adamantane is a compound with the molecular formula C22H34. It is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of two adamantyl groups connected by an ethyl chain. Adamantane derivatives are known for their stability and rigidity, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 1-[2-(1-Adamantyl)ethyl]adamantane typically involves the alkylation of adamantane derivatives. One common method is the reaction of 1-adamantyl bromide with ethyl magnesium bromide, followed by a coupling reaction with another adamantyl group. The reaction conditions often require the use of a strong base and an inert atmosphere to prevent unwanted side reactions .
Industrial production methods for adamantane derivatives often involve catalytic hydrogenation and dehydrogenation processes. These methods are designed to maximize yield and purity while minimizing the production of by-products .
Analyse Chemischer Reaktionen
1-[2-(1-Adamantyl)ethyl]adamantane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.
Common reagents used in these reactions include halogens, strong acids, and bases, as well as various metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Wissenschaftliche Forschungsanwendungen
1-[2-(1-Adamantyl)ethyl]adamantane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[2-(1-Adamantyl)ethyl]adamantane involves its interaction with various molecular targets. In biological systems, it can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways. For example, some adamantane derivatives inhibit the activity of viral enzymes, preventing the replication of viruses .
In medicinal applications, these compounds can cross the blood-brain barrier and interact with neurotransmitter receptors, thereby exerting their therapeutic effects. The exact molecular targets and pathways involved depend on the specific derivative and its intended use .
Vergleich Mit ähnlichen Verbindungen
1-[2-(1-Adamantyl)ethyl]adamantane can be compared with other adamantane derivatives, such as:
Amantadine: Used as an antiviral and in the treatment of Parkinson’s disease.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral compound with a similar structure.
What sets this compound apart is its unique ethyl linkage between two adamantyl groups, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in specific applications, such as increased stability or enhanced interaction with molecular targets .
Eigenschaften
Molekularformel |
C22H34 |
|---|---|
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
1-[2-(1-adamantyl)ethyl]adamantane |
InChI |
InChI=1S/C22H34/c1(21-9-15-3-16(10-21)5-17(4-15)11-21)2-22-12-18-6-19(13-22)8-20(7-18)14-22/h15-20H,1-14H2 |
InChI-Schlüssel |
QHOHVQMXSAPBPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)CCC45CC6CC(C4)CC(C6)C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl (2E)-2-benzylidene-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962893.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11962903.png)

![20-benzhydrylsulfanyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one](/img/structure/B11962910.png)



![3-[(5E)-5-(4-Butoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-B][1,2,4]triazol-2-YL]-2-naphthyl acetate](/img/structure/B11962932.png)
![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11962939.png)
![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B11962948.png)


